molecular formula C21H29N3O4 B12178811 Tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate

Tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B12178811
M. Wt: 387.5 g/mol
InChI Key: HSXZUGBNEZYSFA-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate is a synthetic intermediate featuring a piperazine core modified with a tert-butyl carbamate (Boc) protecting group and a 1-benzyl-5-oxopyrrolidin-3-yl carbonyl substituent. The Boc group is commonly employed to protect the piperazine nitrogen during synthetic procedures, enabling selective functionalization of the secondary amine . The pyrrolidin-5-one moiety introduces a lactam ring, which may confer hydrogen-bonding capabilities and influence conformational rigidity . This compound is typically synthesized via coupling reactions between tert-butyl piperazine-1-carboxylate and activated carbonyl derivatives (e.g., acid chlorides or mixed anhydrides) under palladium catalysis or amidation conditions . Its structural complexity makes it a valuable precursor for pharmaceuticals targeting neurological or metabolic disorders, where piperazine and pyrrolidinone motifs are prevalent .

Properties

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

IUPAC Name

tert-butyl 4-(1-benzyl-5-oxopyrrolidine-3-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C21H29N3O4/c1-21(2,3)28-20(27)23-11-9-22(10-12-23)19(26)17-13-18(25)24(15-17)14-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3

InChI Key

HSXZUGBNEZYSFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl piperazine-1-carboxylate with 1-benzyl-5-oxopyrrolidine-3-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of automated reactors and continuous flow systems can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents Molecular Features Synthetic Route Potential Applications Reference IDs
Target Compound : Tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate 1-Benzyl-5-oxopyrrolidin-3-yl carbonyl Lactam ring (hydrogen bonding), benzyl (lipophilicity) Amidation of tert-butyl piperazine-1-carboxylate with pyrrolidinone carbonyl chloride CNS modulators, kinase inhibitors
Compound 33 : Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate 3-Nitrophenoxybutanoyl Nitro group (electron-withdrawing), phenoxy (polarity) Deprotection-amidation of tert-butyl piperazine-1-carboxylate Antibacterial agents, enzyme inhibitors
Intermediate 3 : Triazino-thieno-isoquinoline derivative Triazino-thieno-isoquinoline Bulky heterocycle (steric hindrance), sulfur atom (metabolic stability) Nucleophilic substitution with tert-butyl piperazine-1-carboxylate Anticancer, antimicrobial agents
Compound 2l : Tert-butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate Triazolylphenyl Triazole (hydrogen bonding, metabolic stability) Buchwald-Hartwig coupling Antifungal, antiviral agents
Compound 37 : Tert-butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate Thiazole, fluoro-pyridine Thiazole (aromaticity, π-stacking), fluorine (electronegativity) Stille coupling Antipsychotics, receptor antagonists
CAS 1383468-72-1 : Tert-butyl 4-[(2-chloro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate Chloro-nitrobenzoyl Chloro (lipophilicity), nitro (electron-withdrawing) Friedel-Crafts acylation Antibiotics, protease inhibitors

Key Findings:

Hydrogen-Bonding Motifs (e.g., lactam in the target compound, triazole in ) improve solubility and target binding specificity . Lipophilic Groups (e.g., benzyl in the target, chloro in ) enhance membrane permeability but may increase off-target interactions .

Synthetic Flexibility :

  • Palladium-catalyzed couplings (Buchwald-Hartwig, Stille) enable the introduction of aromatic and heteroaromatic substituents .
  • Amidation and nucleophilic substitution are preferred for acyl and alkyl linker incorporation .

Pharmacological Implications: Pyrrolidinone-containing derivatives (e.g., target compound) are explored for kinase inhibition due to lactam-mediated conformational control . Thiazole- and triazole-modified analogs show enhanced metabolic stability in preclinical studies .

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